molecular formula C15H17N3O4S B11703131 Propan-2-yl 6-methyl-4-(2-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 6-methyl-4-(2-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11703131
M. Wt: 335.4 g/mol
InChI Key: OOQOXORGMGBYSU-UHFFFAOYSA-N
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Description

PROPAN-2-YL 6-METHYL-4-(2-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 6-METHYL-4-(2-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with a thiourea derivative under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 6-METHYL-4-(2-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitrophenyl group is particularly significant in these studies.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, they may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 6-METHYL-4-(2-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfur atom can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylate, share similarities in their sulfur-containing heterocyclic structure.

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine have a similar pyrimidine core but differ in their functional groups.

Uniqueness

The uniqueness of PROPAN-2-YL 6-METHYL-4-(2-NITROPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitrophenyl group and a carboxylate ester, along with the sulfur-containing tetrahydropyrimidine ring, sets it apart from other similar compounds.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

propan-2-yl 6-methyl-4-(2-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N3O4S/c1-8(2)22-14(19)12-9(3)16-15(23)17-13(12)10-6-4-5-7-11(10)18(20)21/h4-8,13H,1-3H3,(H2,16,17,23)

InChI Key

OOQOXORGMGBYSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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